![molecular formula C16H16N2O5S B285251 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B285251.png)
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound with the molecular formula C16H16N2O5S. This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a benzoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-[(Dimethylamino)sulfonyl]benzoic acid with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the dimethylamino or sulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonated or nitrated derivatives.
Scientific Research Applications
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The sulfonyl and dimethylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions . The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but lacks the sulfonyl and benzoyl groups.
3-({4-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid: An isomer with the same functional groups but different positions on the benzene ring.
Uniqueness
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfonyl groups enhances its ability to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)14-5-3-4-12(10-14)15(19)17-13-8-6-11(7-9-13)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
NZFYPUUBDBKRIY-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


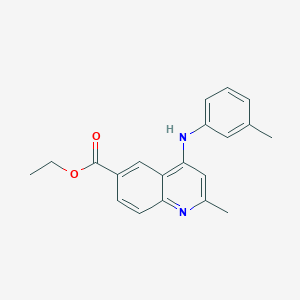
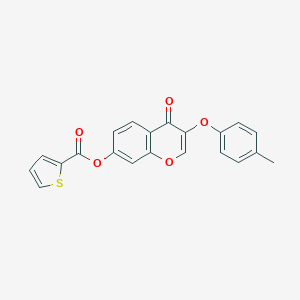
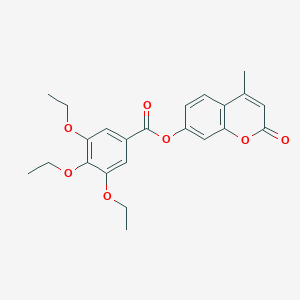
![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)
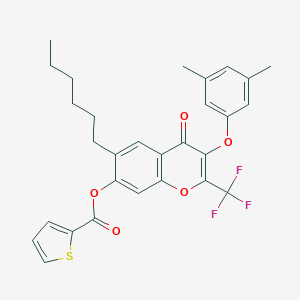
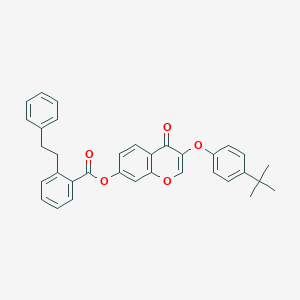
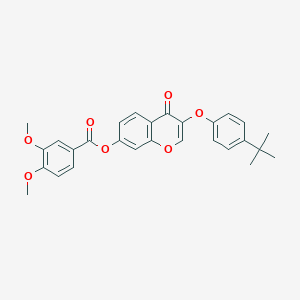

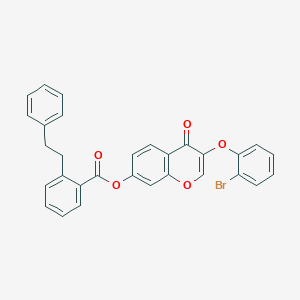
![3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
